
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one is a complex organic compound that belongs to the dammarane-type triterpenoid saponins These compounds are known for their diverse biological activities and are often found in traditional medicinal plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the dammarane skeleton, followed by the introduction of the hydroxyl and glucopyranosyl groups. Common reagents used in these reactions include strong acids or bases, protecting groups for selective functionalization, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plants known to contain dammarane-type saponins. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ginsenosides: Another class of dammarane-type saponins found in ginseng, known for their medicinal properties.
Eleutherosides: Found in Eleutherococcus senticosus, these compounds share structural similarities and biological activities with (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one.
Uniqueness
What sets this compound apart is its specific structural features, such as the unique arrangement of hydroxyl and glucopyranosyl groups
Propiedades
Fórmula molecular |
C36H60O8 |
|---|---|
Peso molecular |
620.9 g/mol |
Nombre IUPAC |
(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C36H60O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-25,27-31,37-38,40-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 |
Clave InChI |
BCHOANLDKLMDEX-MXUIXENQSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


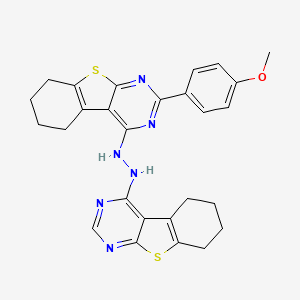


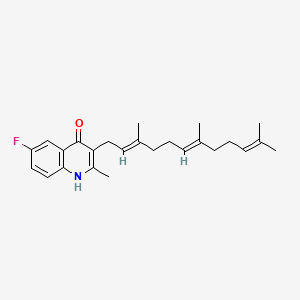

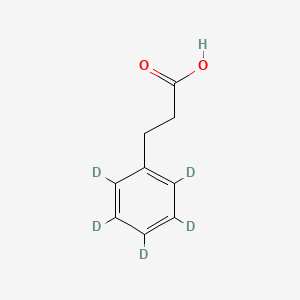
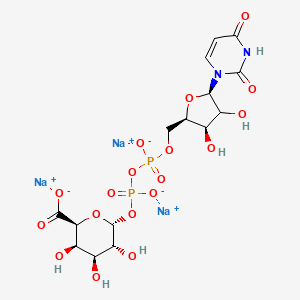
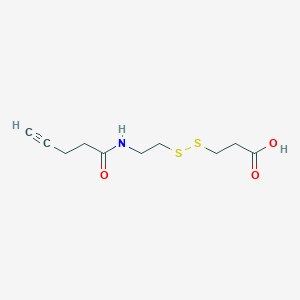
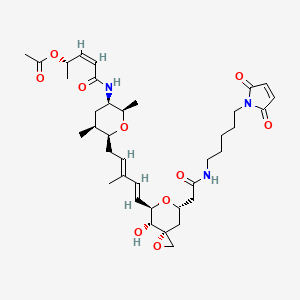
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)

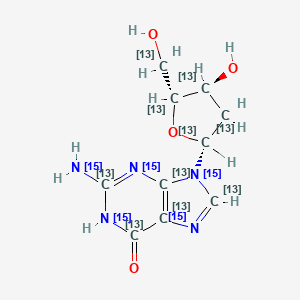
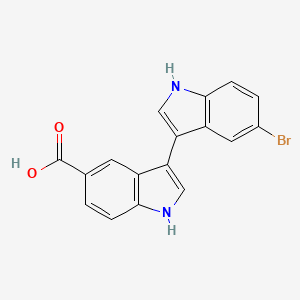
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
